Unique Six-Membered Ring Structure Enables Efficacy Against Five-Membered Ring H2-Blocker-Resistant Ulcers
Roxatidine possesses a six-membered piperidine ring, which contrasts with the five-membered rings of cimetidine, ranitidine, and famotidine. This structural difference translates into a clinically meaningful advantage in patients whose ulcers are resistant to five-membered-ring H2-blockers. In a clinical trial, switching from a five-membered-ring agent to roxatidine healed gastric ulcers in 47% (9/19) of patients and duodenal ulcers in 89% (8/9) of patients. Conversely, switching from roxatidine to a five-membered-ring agent in roxatidine-resistant ulcers healed only 40% (6/15) of gastric and 40% (4/10) of duodenal ulcers [1].
| Evidence Dimension | Healing of H2-blocker-resistant ulcers |
|---|---|
| Target Compound Data | Gastric ulcer: 47% (9/19); Duodenal ulcer: 89% (8/9) |
| Comparator Or Baseline | Five-membered-ring agents (cimetidine, ranitidine, famotidine) in roxatidine-resistant ulcers: Gastric ulcer: 40% (6/15); Duodenal ulcer: 40% (4/10) |
| Quantified Difference | For duodenal ulcers, a 49% absolute improvement in healing rate when switching to roxatidine |
| Conditions | Clinical trial in patients with H2-blocker-resistant gastric and duodenal ulcers; J Int Med Res. 1998 Jan-Feb;26(1):25-36 |
Why This Matters
This structural distinction provides a scientifically justified option for studies of H2-blocker resistance, where other H2 antagonists may fail to demonstrate efficacy.
- [1] Yasutake K, et al. Effects of changing the type of H2-blocker in the treatment of H2-blocker-resistant ulcers: comparison of roxatidine acetate hydrochloride and other H2-blockers. J Int Med Res. 1998 Jan-Feb;26(1):25-36. doi: 10.1177/030006059802600103. PMID: 9513074. View Source
